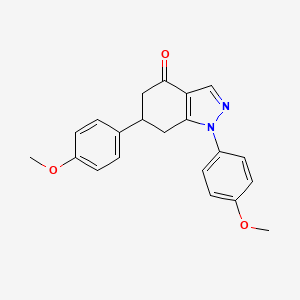![molecular formula C14H20N4O B11473740 4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B11473740.png)
4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-2-(1-pyrrolidinyl)-1,3-diazaspiro[55]undec-2-en-5-yl cyanide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 4-oxo-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undec-2-en-5-yl cyanide involves multiple steps. One common synthetic route includes the reaction of pentafluoropyridine with cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine and acetonitrile . This reaction forms a fluoroarylated-Meldrum’s acid adduct, which can then be further processed to obtain the desired compound.
Chemical Reactions Analysis
4-oxo-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undec-2-en-5-yl cyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-oxo-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undec-2-en-5-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-oxo-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undec-2-en-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-oxo-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undec-2-en-5-yl cyanide can be compared with other similar spirocyclic compounds, such as:
- N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate
- 4-Oxo-4-(1-pyrrolidinyl)butanoic acid
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 4-oxo-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undec-2-en-5-yl cyanide lies in its specific spirocyclic structure and the presence of the cyanide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-oxo-2-pyrrolidin-1-yl-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile |
InChI |
InChI=1S/C14H20N4O/c15-10-11-12(19)16-13(18-8-4-5-9-18)17-14(11)6-2-1-3-7-14/h11H,1-9H2,(H,16,17,19) |
InChI Key |
DPDGYGXJMPYVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=N2)N3CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11473668.png)
![2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473674.png)
![6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B11473682.png)
![N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11473698.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11473715.png)
![1-(1-adamantyl)-4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzyl)thio]-1H-imidazole](/img/structure/B11473722.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate](/img/structure/B11473727.png)
![2-amino-7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473741.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473745.png)
![phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate](/img/structure/B11473751.png)
![2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]-](/img/structure/B11473752.png)
![N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B11473766.png)
